molecular formula C18H14N4O2 B11614722 1-Methyl-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-indole-3-carbohydrazide

1-Methyl-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-indole-3-carbohydrazide

Cat. No.: B11614722
M. Wt: 318.3 g/mol
InChI Key: GTMCSQARCNODEL-UHFFFAOYSA-N
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Description

1-Methyl-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-indole-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Methyl-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-indole-3-carbohydrazide typically involves the reaction of indole derivatives with hydrazine derivatives under specific conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . The reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative in good yield.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-indole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used to introduce various substituents onto the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce halogens or nitro groups onto the indole ring.

Scientific Research Applications

1-Methyl-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-indole-3-carbohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: Indole derivatives, including this compound, have shown potential in various biological assays.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.

    Industry: In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-indole-3-carbohydrazide involves its interaction with various molecular targets. The indole ring structure allows the compound to bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets are still under investigation, but the compound’s ability to engage in multiple interactions makes it a versatile molecule in biological systems.

Comparison with Similar Compounds

1-Methyl-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-indole-3-carbohydrazide can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

What sets 1-Methyl-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-indole-3-carbohydrazide apart is its unique hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-1-methylindole-3-carboxamide

InChI

InChI=1S/C18H14N4O2/c1-22-10-13(11-6-3-5-9-15(11)22)17(23)21-20-16-12-7-2-4-8-14(12)19-18(16)24/h2-10,19,24H,1H3

InChI Key

GTMCSQARCNODEL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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